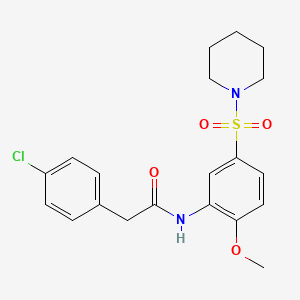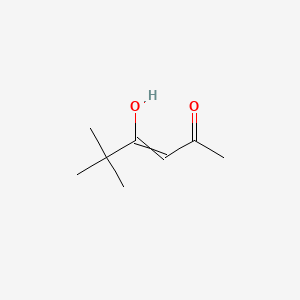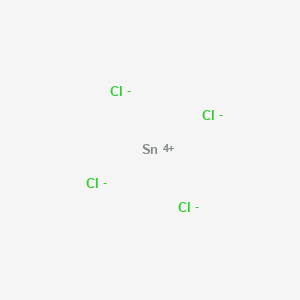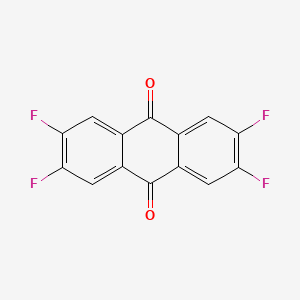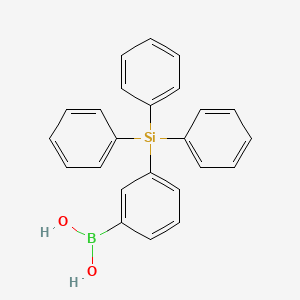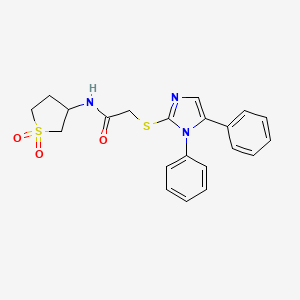
1-(4-fluoro-2-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluoro-2-methylphenyl)-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
准备方法
The synthesis of 1-(4-fluoro-2-methylphenyl)-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the fluoro-methylphenyl and pyridinyl groups. Common reagents used in these reactions include azides, alkynes, and various catalysts. The reaction conditions may involve elevated temperatures and specific solvents to facilitate the formation of the desired product.
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
1-(4-fluoro-2-methylphenyl)-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
1-(4-fluoro-2-methylphenyl)-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 1-(4-fluoro-2-methylphenyl)-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
1-(4-fluoro-2-methylphenyl)-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
- 1-(4-chloro-2-methylphenyl)-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid
- 1-(4-bromo-2-methylphenyl)-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid
- 1-(4-iodo-2-methylphenyl)-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid
These compounds share similar structural features but differ in the halogen substituent on the phenyl ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and physicochemical properties. For example, the fluoro derivative may exhibit different binding affinities and selectivities compared to the chloro, bromo, or iodo derivatives, highlighting its uniqueness.
属性
分子式 |
C15H11FN4O2 |
|---|---|
分子量 |
298.27 g/mol |
IUPAC 名称 |
1-(4-fluoro-2-methylphenyl)-5-pyridin-3-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C15H11FN4O2/c1-9-7-11(16)4-5-12(9)20-14(10-3-2-6-17-8-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) |
InChI 键 |
SFNJKFFKIGTNBS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)F)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12506400.png)

![5-Bromo-2-methoxy-4-({[3-(methylsulfanyl)-5-phenyl-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12506420.png)
![[4,8-bis(2-hexyldecoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12506423.png)
